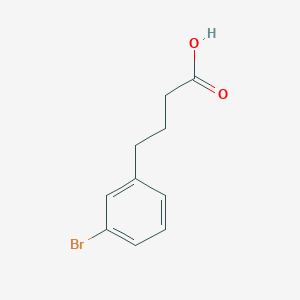
4-(3-Bromophenyl)butanoic acid
Übersicht
Beschreibung
4-(3-Bromophenyl)butanoic acid is a brominated aromatic compound that is structurally related to various other compounds synthesized for different applications, such as pharmaceuticals and attractants for agricultural pests. Although the provided papers do not directly discuss 4-(3-Bromophenyl)butanoic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 4-(3-Bromophenyl)butanoic acid.
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves multi-step reactions, including bromination, condensation, and reduction processes. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation and a reduction reaction, yielding a 68% yield . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction and ring-opening, suitable for industrial-scale production . These methods could potentially be adapted for the synthesis of 4-(3-Bromophenyl)butanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as FT-IR, GC-MS, and NMR . X-ray crystallography can also be used to determine the precise structure of such compounds, as demonstrated for amino-3-fluorophenyl boronic acid . These techniques would be applicable for analyzing the molecular structure of 4-(3-Bromophenyl)butanoic acid to confirm its synthesis and to understand its structural properties.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including Suzuki cross-coupling and other reactions relevant to organic synthesis . The reactivity of the bromine atom makes these compounds versatile intermediates for further chemical transformations. The chemical behavior of 4-(3-Bromophenyl)butanoic acid would likely be influenced by the presence of the bromine atom and the carboxylic acid group, enabling it to undergo reactions typical for these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as vibrational spectra, hyperpolarizability, and molecular orbitals, can be studied using computational methods and spectroscopy . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. For 4-(3-Bromophenyl)butanoic acid, similar analyses would provide insights into its reactivity, stability, and suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Neuroscience Research
- Scientific Field: Neuroscience
- Application Summary: (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a related compound, has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain.
- Methods of Application: The exact methods of application are not specified, but it is likely that this compound is used in neuroscientific experiments to study the function of glutamate receptors.
- Results or Outcomes: The specific results or outcomes of these studies are not provided.
Synthesis of CCR5 Antagonists
- Scientific Field: Pharmaceutical Synthesis
- Application Summary: 4-(3-Bromo-4-methylphenyl)butanoic acid, a related compound, has been used in the synthesis of CCR5 antagonists.
- Methods of Application: A practical synthesis method for an orally active CCR5 antagonist was developed, demonstrating the utility of related bromophenyl compounds in pharmaceutical synthesis.
- Results or Outcomes: The specific results or outcomes of these syntheses are not provided.
Preparation of (E)-β-bromo-4-bromostyrene and 2-amino-7-(piperidin-4-yl)isoquinoline
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromocinnamic acid, a compound similar to 4-(3-Bromophenyl)butanoic acid, has been used in the preparation of (E)-β-bromo-4-bromostyrene and 2-amino-7-(piperidin-4-yl)isoquinoline .
- Methods of Application: The exact methods of application are not specified, but it is likely that this compound is used in organic synthesis reactions .
- Results or Outcomes: The specific results or outcomes of these syntheses are not provided .
Synthesis of Felbinac and Xenbucin
- Scientific Field: Pharmaceutical Synthesis
- Application Summary: 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .
- Methods of Application: The exact methods of application are not specified, but it is likely that this compound is used in pharmaceutical synthesis reactions .
- Results or Outcomes: The specific results or outcomes of these syntheses are not provided .
Alpha Bromination of Carboxylic Acids
- Scientific Field: Organic Chemistry
- Application Summary: Carboxylic acids, including those similar to 4-(3-Bromophenyl)butanoic acid, can be brominated in the α-position with a mixture of Br2 and phosphorus tribromide (PBr3) in what is called the Hell-Volhard-Zelinskii reaction .
- Methods of Application: The reaction starts with the carboxylic acid reacting with PBr3 to form an acid bromide. This acid bromide can enolize much more readily, making α-bromination possible. Next, HBr catalyzes the tautomerization of the acid bromide into its enol tautomer, which subsequently reacts with Br2 to give α-bromination .
- Results or Outcomes: The product undergoes nucleophilic acyl substitution which causes the hydrolysis of the acid bromide to reform the carboxylic acid and the HBr catalyst .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLVHKDBWJPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592857 | |
| Record name | 4-(3-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)butanoic acid | |
CAS RN |
899350-32-4 | |
| Record name | 4-(3-Bromophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



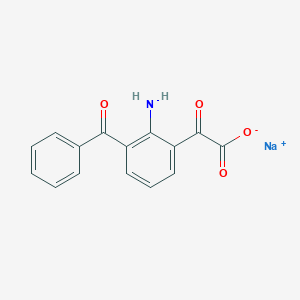
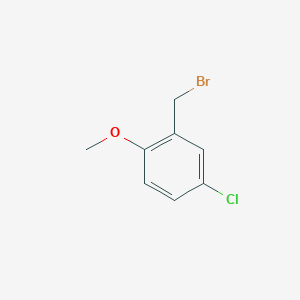
![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
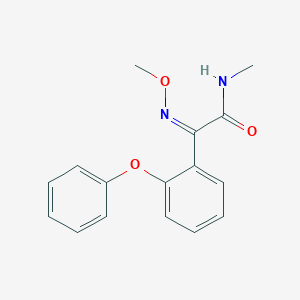
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

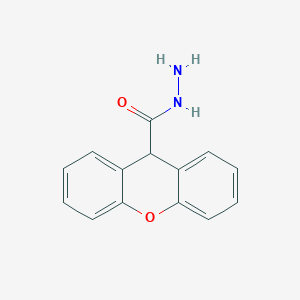
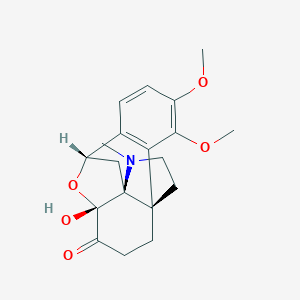
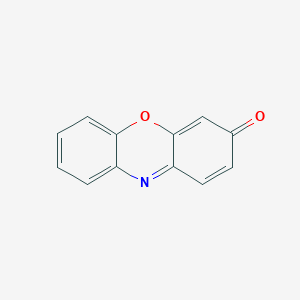
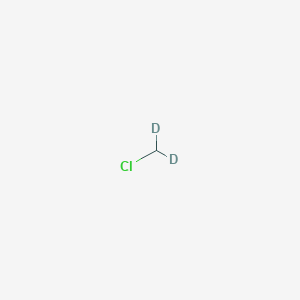


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
